molecular formula C21H23N5O2 B2440907 4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-30-6

4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2440907
CAS No.: 876902-30-6
M. Wt: 377.448
InChI Key: UXYYTIBTCQQXIZ-UHFFFAOYSA-N
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Description

“4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a chemical compound with the molecular formula C21H25N5O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties .

Scientific Research Applications

Overview

The compound 4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione, with its complex structure, is a subject of interest in the field of medicinal chemistry due to its potential pharmacological activities. Research on similar compounds, particularly those containing imidazole and hydantoin scaffolds, has revealed significant biological and pharmacological activities, suggesting a wide range of therapeutic and agrochemical applications.

Imidazole and Hydantoin Derivatives

Research on imidazole and hydantoin derivatives, which are structurally related to this compound, has shown these compounds to possess a variety of biological and pharmacological activities. Imidazole derivatives, for instance, have been studied for their antimicrobial, antifungal, and antitumor properties. They form a crucial part of several synthetic drugs and natural compounds, highlighting their importance in medicinal chemistry (Shabnam Babu Shaikh et al., 2023; E. Abdurakhmanova et al., 2018).

Biological Potential and Synthetic Development

The biological potential of 1,3-thiazolidin-4-ones and their functionalized analogs, including those related to the hydantoin scaffold, indicates promising future applications in medicinal chemistry. These compounds are found in various pharmaceuticals and have shown potential activities against different diseases (Jonas da Silva Santos et al., 2018).

Applications in Organic Synthesis

The synthesis and transformation of phosphorylated imidazole derivatives have been explored for their chemical and biological properties. These compounds play a significant role in the synthesis of important organic compounds, including phosphorylated peptidomimetics, which have various types of biological activity (E. Abdurakhmanova et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves the condensation of 2,6-diaminopurine-7-carboxylic acid with 3-phenylpropanal to form the corresponding imine. The imine is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with acetic anhydride to form the corresponding N-acetyl derivative. The N-acetyl derivative is then reacted with acetic anhydride and propargyl bromide to form the corresponding propargylated derivative. The propargylated derivative is then reacted with methyl vinyl ketone to form the final product.", "Starting Materials": [ "2,6-diaminopurine-7-carboxylic acid", "3-phenylpropanal", "sodium borohydride", "acetic anhydride", "propargyl bromide", "methyl vinyl ketone" ], "Reaction": [ "Condensation of 2,6-diaminopurine-7-carboxylic acid with 3-phenylpropanal to form the corresponding imine", "Reduction of the imine to the corresponding amine using sodium borohydride", "Reaction of the amine with acetic anhydride to form the corresponding N-acetyl derivative", "Reaction of the N-acetyl derivative with acetic anhydride and propargyl bromide to form the corresponding propargylated derivative", "Reaction of the propargylated derivative with methyl vinyl ketone to form the final product" ] }

CAS No.

876902-30-6

Molecular Formula

C21H23N5O2

Molecular Weight

377.448

IUPAC Name

4,7-dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H23N5O2/c1-4-12-24-15(2)14-26-17-18(22-20(24)26)23(3)21(28)25(19(17)27)13-8-11-16-9-6-5-7-10-16/h4-7,9-10,14H,1,8,11-13H2,2-3H3

InChI Key

UXYYTIBTCQQXIZ-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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